molecular formula C5H8N2OS B159732 2-Amino-4,5-dihydrothiophene-3-carboxamide CAS No. 133036-77-8

2-Amino-4,5-dihydrothiophene-3-carboxamide

Cat. No.: B159732
CAS No.: 133036-77-8
M. Wt: 144.2 g/mol
InChI Key: RYEIGLWKBYXZAT-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydrothiophene-3-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dihydrothiophene-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones, which also leads to intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dihydrothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dihydrothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

5-amino-2,3-dihydrothiophene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEIGLWKBYXZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564821
Record name 2-Amino-4,5-dihydrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133036-77-8
Record name 2-Amino-4,5-dihydrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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